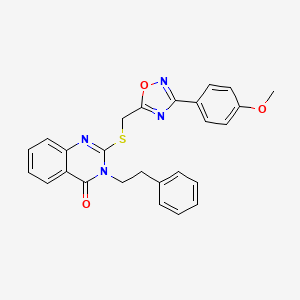

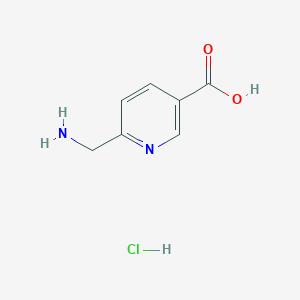

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied for their anticancer properties, among other therapeutic potentials. The methoxyphenyl group and the oxadiazole moiety in the compound suggest modifications that could impact its biological activity and solubility.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step reactions that may include the formation of C-C and C-N bonds, as well as the use of eco-friendly solvents and catalysts. For instance, a green synthetic procedure has been developed for the synthesis of related compounds, such as methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, which involves the use of deep eutectic solvents (DES) and microwave-induced synthesis . Similarly, a one-pot synthesis strategy has been employed for the synthesis of novel quinazolinone derivatives in water, highlighting the trend towards more environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been elucidated, confirming the formation of the quinazolinone ring and providing insights into the ligand's behavior . The presence of substituents such as the methoxy group and the oxadiazole ring in the compound of interest could influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including interactions with hydroxylamine, leading to the formation of isoxazole or oxazole derivatives . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. The title compound's thioether and oxadiazole groups may also participate in chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, lipophilicity, and metabolic stability, are important for their pharmacokinetic profile and therapeutic efficacy. For instance, compound 2 from paper exhibited a balance between aqueous solubility and lipophilicity, as well as moderate metabolic stability in vivo. These properties are essential for the compound's ability to reach its target in the body and exert its pharmacological effect.

Aplicaciones Científicas De Investigación

Thermo-physical Characterization

A systematic study conducted by Godhani et al. (2013) focused on the thermophysical properties of 1,3,4-oxadiazole derivatives, including density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. This research provides valuable insights into how structural modifications affect the Gibbs energy of activation, enthalpy of activation, and entropy of activation in solvents like chloroform and N,N-dimethylformamide (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Antimicrobial Activity

Research by Osarodion Peter Osarumwense (2022) explored the synthesis and antibacterial activity of quinazolinone derivatives, demonstrating significant activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests the potential of these compounds as antibacterial agents (Osarumwense, 2022).

Anticonvulsant and Antimicrobial Activities

A study on new thioxoquinazolinone derivatives by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored their anticonvulsant and antimicrobial activities. The findings highlighted broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and potent anticonvulsant activity, underscoring the therapeutic potential of these derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Eco-friendly Synthesis

Research on eco-friendly synthesis methods for quinazolinone derivatives has been conducted by Yadav, Vagh, and Jeong (2020), who developed a simple and efficient protocol for synthesizing these compounds in water. This approach presents a green chemistry alternative that is beneficial for environmental sustainability (Yadav, Vagh, & Jeong, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)24-28-23(33-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHHQSLSWXRKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)

![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)

![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)